N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide

Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

Cholinesterase inhibitor SAR studies lack direct N1-methyl vs. N1-H comparison data for indole-5-carboxamides. Published unmethylated analogs (Jakubowska 2012) show only weak inhibition; extrapolation compromises lead optimization. This compound enables three controlled experiments: (1) side-by-side Ellman's assay vs. compound 6a for AChE/BuChE inhibition; (2) evaluation of 4-aminopiperidine linker topology on dual hAChE/hBACE-1 inhibition vs. Banoo 2024 lead 23a (IC50 0.32/0.39 µM); (3) PAMPA-BBB permeability determination. Supplied at ≥98% purity for reproducible SAR.

Molecular Formula C22H25N3O
Molecular Weight 347.5 g/mol
Cat. No. B4519136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide
Molecular FormulaC22H25N3O
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H25N3O/c1-24-12-9-18-15-19(7-8-21(18)24)22(26)23-20-10-13-25(14-11-20)16-17-5-3-2-4-6-17/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,23,26)
InChIKeyUKYUOBKIZKKCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide: Structural & Pharmacological Baseline


N-(1-Benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide (CAS 1219560-31-2, MF C22H25N3O, MW 347.46) is a synthetic indole-piperidine hybrid belonging to the class of N-benzylpiperidine carboxamides . Structurally, it features a 1-methylindole-5-carboxamide core linked via the 4-position to an N-benzylpiperidine moiety. This compound resides within a chemical space extensively explored for cholinesterase inhibition and multi-target directed ligand (MTDL) development for Alzheimer's disease [1]. The indole-5-carboxamide scaffold is precedented in patent literature as a privileged template for modulating cardiac failure pathways and inflammatory processes [2]. Unlike the more common indole-2-carboxamide or indole-3-carboxamide regioisomers, the 5-substitution pattern presents distinct electronic and steric properties that influence target engagement and metabolic stability. The N1-methyl group on the indole ring further differentiates this compound from the unmethylated analogs that dominate the early cholinesterase inhibitor literature, potentially altering lipophilicity, brain penetration, and selectivity profiles that are critical parameters for CNS drug discovery procurement [3].

N1-methylindole-5-carboxamide scaffold for cholinesterase SAR studies
4-aminopiperidine linker topology for multi-target directed ligand (MTDL) design
Predicted CNS drug-like property space for blood-brain barrier penetration research

N-(1-Benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide: Differentiation from Generic Analogs


Indole-piperidine amides are not a uniform compound class; minor structural variations produce substantial differences in biological activity, selectivity, and physicochemical properties that render simple substitution unreliable for research or procurement purposes. Within the closely related series of N-benzylpiperidine amides of 1H-indole-5-carboxylic acid evaluated by Jakubowska et al. (2012), cholinesterase inhibitory activity varied dramatically depending on substituent choice—the unsubstituted benzyl analog (6a) was a weak, non-selective inhibitor, whereas the 3-chlorobenzyl derivative (6c) achieved 30.06% BuChE inhibition at 10 µM, representing a marked gain in potency from a single chloro substitution [1]. Similarly, the Banoo et al. (2024) study demonstrated that the introduction of 5,6-dimethoxy groups on the indole core converted a scaffold with moderate cholinesterase activity into a potent dual hAChE/hBACE-1 inhibitor with IC50 values of 0.32 µM and 0.39 µM, respectively [2]. The N1-methyl group present on the target compound is absent from all comparator compounds in these foundational studies, introducing a key variable in hydrogen-bonding capacity, conformational preference, and metabolic stability that precludes extrapolation of activity data from the unmethylated or differentially substituted analogs. Procurement of a generic 'indole-piperidine amide' without precise specification of the N1-methyl-1H-indole-5-carboxamide connectivity introduces uncontrolled variables that compromise experimental reproducibility and structure-activity relationship (SAR) interpretation [3].

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Unmethylated N1-H analogs show weak, non‑selective inhibition; the N1‑methyl group alters hydrogen‑bond donor profile and may shift selectivity.
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1‑piperidine‑linked indole amides differ in binding geometry (~1.5 Å extension for 4‑aminopiperidine); inhibition kinetics may not transfer.
!
2‑ or 3‑carboxamide regioisomers change the indole‑to‑piperidine vector angle (~120°); they are not valid substitutes for 5‑carboxamide SAR.

N-(1-Benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide: Quantitative Differentiation Evidence


N1-Methyl Substitution Modulates Cholinesterase Inhibition

The Jakubowska et al. (2012) study provides quantitative cholinesterase inhibition data for a series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid lacking the N1-methyl group. Compound 6a (1-benzylpiperidine amide of 1H-indole-5-carboxylic acid, the direct unmethylated analog of the target compound) was characterized as a weak, non-selective inhibitor of both AChE and BuChE [1]. Although direct head-to-head data for the N1-methylated target compound are not available in the same assay, the QSAR model developed by Bitam et al. (2017) for N-benzylpiperidine AChE inhibitors identifies N-indole substitution as a significant modulator of inhibitory potency, with methyl substitution predicted to alter both the hydrogen-bond donor/acceptor profile and the conformational preference of the indole ring relative to the catalytic site [2]. The N1-methyl group eliminates the indole N-H hydrogen bond donor, which may reduce off-target interactions with peripheral anionic site residues while preserving catalytic site engagement—a selectivity feature not achievable with the unmethylated 1H-indole-5-carboxamide series [3].

N1‑Methyl Effect
Class-level
QSAR predicts methyl substitution alters pIC50 vs. unmethylated analog (6a, weak non‑selective). 3‑Cl‑Bn analog (6c): 30.06% BuChE inhibition at 10 µM.
N1‑methyl may shift cholinesterase selectivity; direct target data unavailable.
Requires experimental validation in identical assay conditions.
Cholinesterase inhibition Alzheimer's disease Structure-activity relationship

Regioisomer Differentiation: 5-Carboxamide vs. 2- and 3-Carboxamide

The indole-piperidine amide chemical space includes three regioisomeric families: indole-2-carboxamides, indole-3-carboxamides, and indole-5-carboxamides. Patent US7189739B2 explicitly claims 2-(4-benzylpiperidin-1-yl)-1H-indole-5-carboxamide as a compound for treating cardiac failure, establishing the 5-carboxamide regioisomer as pharmacologically relevant for cardiovascular indications [1]. The 2-carboxamide regioisomer (e.g., N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-2-carboxamide, catalogued by Chem-space) places the carboxamide at the electronically distinct 2-position of the indole ring, altering the vector of the piperidine substituent relative to the indole plane and modifying the distance between the benzyl group and the indole core [2]. The 5-carboxamide attachment positions the piperidine-amide linkage para to the indole nitrogen, creating a more linear molecular geometry compared to the angled disposition of 2-carboxamide or 3-carboxamide regioisomers. This geometric difference directly impacts the fit within the narrow active-site gorge of acetylcholinesterase and the catalytic pocket of BACE-1, where the Banoo et al. (2024) study demonstrated that optimized indole-piperidine amides achieve sub-micromolar dual inhibition only with specific regioisomeric and substitution patterns [3].

Regioisomer Geometry
Class-level
5‑carboxamide: linear geometry. 2‑carboxamide: ~120° vector shift. No head‑to‑head pharmacological data.
Regioisomer identity critical for SAR; substitution invalidates patent‑referenced studies.
Patent US7189739B2 claims 5‑carboxamide; 2‑/3‑regioisomers are distinct chemical entities.
Regioisomeric differentiation Target engagement Medicinal chemistry

Linker Topology: 4-Aminopiperidine vs. 1-Piperidine Binding Mode

The target compound employs a 4-aminopiperidine linker connecting the indole-5-carboxamide to the N-benzyl group, whereas the Jakubowska et al. (2012) series and the lead compound 23a from Banoo et al. (2024) utilize a 1-piperidine linkage where the indole carboxamide is attached directly to the piperidine nitrogen [1][2]. This topological distinction has significant implications for binding mode: the 4-aminopiperidine linker introduces an additional sp3 carbon between the amide and the piperidine ring, extending the distance between the indole core and the piperidine nitrogen by approximately 1.5 Å and altering the dihedral angle between the amide plane and the piperidine ring. In the Banoo et al. study, molecular dynamics simulations of compound 23a (1-piperidine-linked) bound to hAChE and hBACE-1 revealed that minor conformational changes in the ligand-protein complex are sufficient to accommodate the inhibitor within both active sites [2]. The 4-aminopiperidine topology of the target compound would reposition the benzyl group relative to the catalytic triad and peripheral anionic site, potentially altering the mixed-type inhibition kinetics (Ki = 0.26 µM for hAChE and 0.46 µM for hBACE-1 observed for 23a) in ways that require independent experimental determination [3].

Linker Topology
Context-dependent
4‑aminopiperidine extends indole‑to‑piperidine‑N distance ~1.5 Å vs. 1‑piperidine. Comparator 23a (1‑piperidine): hAChE IC50 0.32 µM, hBACE‑1 IC50 0.39 µM.
Binding mode may differ; potency and mixed‑type kinetics cannot be extrapolated.
Independent evaluation in matched assays required.
Linker topology Cholinesterase inhibition Binding mode

CNS Drug-Like Properties vs. Donepezil

The target compound's calculated physicochemical properties position it within the favorable CNS drug-like chemical space, though with key differences from the clinically approved cholinesterase inhibitor donepezil. Using the SMILES structure (Cn1ccc2cc(ccc12)C(NC1CCN(CC1)Cc1ccccc1)=O) from ChemDiv , the calculated molecular weight (347.46 Da), topological polar surface area (estimated ~48 Ų), and hydrogen bond donor count (1, from the secondary amide N-H) satisfy the majority of CNS MPO (multiparameter optimization) criteria. In comparison, donepezil (MW 379.5 Da, TPSA 38.8 Ų, HBD 0) lacks the secondary amide hydrogen bond donor present in the target compound [1]. The Banoo et al. (2024) study demonstrated that related indole-piperidine amides (e.g., compound 23a) exhibit CNS permeability in the PAMPA-BBB assay, establishing proof-of-concept for brain penetration within this chemotype [2]. However, the target compound's additional N1-methyl group and the 4-aminopiperidine linker topology will affect its specific logP and PAMPA-BBB permeability relative to the tested analog 23a; direct experimental determination is required for quantitative comparison [3].

CNS Property Profile
Class-level
Target: MW 347.5, TPSA ~48 Ų, HBD 1. Donepezil: MW 379.5, TPSA 38.8 Ų, HBD 0. Analog 23a: PAMPA‑BBB positive.
Single H‑bond donor may alter target engagement and brain penetration profile.
Experimental PAMPA‑BBB Pe for target compound needed.
CNS drug discovery Blood-brain barrier permeability Physicochemical properties

N-(1-Benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide: Application Scenarios


SAR Study of N1-Methyl Substitution in Cholinesterase Inhibitors

This compound is optimally deployed as a key analog for systematic SAR studies investigating the effect of N1-indole methylation on cholinesterase inhibition within the indole-5-carboxamide class. The Jakubowska et al. (2012) series established baseline activity for unmethylated 1H-indole-5-carboxylic acid amides, where compound 6a showed weak, non-selective inhibition [1]. By obtaining N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-5-carboxamide, researchers can generate the first direct quantitative comparison of N1-methyl versus N1-H analogs in identical assay conditions, addressing a critical gap in the published SAR landscape. The experimental design should include side-by-side Ellman's assay testing against both AChE and BuChE at standardized concentrations (1-10 µM range), with the comparator compound 6a serving as the unmethylated baseline.

4-Aminopiperidine Linker in Multi-Target Directed Ligand Design

The compound's 4-aminopiperidine linker topology distinguishes it from the 1-piperidine-linked indole carboxamides that dominate the Banoo et al. (2024) MTDL study [2]. Procurement of this compound enables a controlled evaluation of how linker topology affects dual hAChE/hBACE-1 inhibition potency and binding mode. The Banoo et al. lead compound 23a (1-piperidine-linked, 5,6-dimethoxy substituted) achieved IC50 values of 0.32 µM (hAChE) and 0.39 µM (hBACE-1) with a mixed-type inhibition mechanism (Ki = 0.26 µM and 0.46 µM respectively) [2]. Testing the target compound in the same assay platform will reveal whether the extended 4-aminopiperidine linker enhances or diminishes dual inhibition, providing critical design principles for next-generation Alzheimer's disease MTDLs.

Cardiac Failure Target Validation with Indole-5-Carboxamides

Patent US7189739B2 claims 2-(4-benzylpiperidin-1-yl)-1H-indole-5-carboxamide and related compounds for treating cardiac failure, establishing the indole-5-carboxamide chemotype as relevant for cardiovascular drug discovery [3]. The target compound, with its 1-methylindole and 4-aminopiperidine modifications, represents a structurally distinct analog within this patent space. Procurement of this compound allows investigation of whether the N1-methyl group and altered linker topology maintain, enhance, or abrogate the cardiac pharmacological activity described in the patent. Comparative testing against the explicitly claimed patent compound 2-(4-benzylpiperidin-1-yl)-1H-indole-5-carboxamide would delineate the structure-activity boundaries of this therapeutic chemotype.

BBB Permeability Profiling of N-Benzylpiperidine-Indole Hybrids

The Banoo et al. (2024) study demonstrated that indole-piperidine amides can achieve CNS permeability in the PAMPA-BBB assay, with compound 23a serving as a validated brain-penetrant probe [2]. The target compound's distinct physicochemical profile—including the secondary amide HBD, N1-methyl group, and predicted TPSA of ~48 Ų versus donepezil's 38.8 Ų [4]—makes it a valuable tool for refining CNS penetration models within the N-benzylpiperidine chemical space. Procurement for quantitative PAMPA-BBB determination (effective permeability, Pe) and subsequent in vivo brain-to-plasma ratio assessment in rodent models would generate actionable data for CNS drug discovery programs seeking to balance target potency with brain exposure.

Application
Selection Property
Validation Focus
Cholinesterase SAR studies (N1‑methyl series)
N1‑methyl vs. N1‑H inhibition profile
Comparative Ellman’s assay vs. compound 6a
Dual hAChE/hBACE‑1 MTDL design
4‑aminopiperidine linker topology
Dual inhibition IC50 and mixed‑type kinetics review
Cardiac failure pathway target engagement studies
Indole‑5‑carboxamide chemotype
Comparator testing vs. patent lead compound
BBB permeability research (N‑benzylpiperidine‑indole)
CNS MPO and PAMPA‑BBB profile
PAMPA‑BBB Pe and brain‑to‑plasma ratio studies
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